molecular formula C13H11N3O3 B2516334 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 1207011-17-3

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2516334
CAS No.: 1207011-17-3
M. Wt: 257.249
InChI Key: RAUKNNVGKRMMGF-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, integrating two privileged heterocyclic scaffolds: benzofuran-2-carboxamide and 3-methyl-1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is renowned for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . This heterocycle is found in several commercially available drugs and exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant effects . The benzofuran moiety is similarly prevalent in pharmacologically active compounds, contributing to the molecule's ability to interact with diverse biological targets . This hybrid structure makes it a valuable chemical tool for researchers screening for novel bioactive molecules. Its potential mechanisms of action may include the inhibition of key enzymes such as cyclooxygenases (COX-1 and COX-2) or carbonic anhydrases, as well as modulation of various receptor systems, which are common targets for 1,2,4-oxadiazole-containing compounds . The compound is supplied exclusively for research applications in early drug discovery and chemical biology. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8-15-12(19-16-8)7-14-13(17)11-6-9-4-2-3-5-10(9)18-11/h2-6H,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUKNNVGKRMMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative, such as an ester or anhydride, under basic conditions.

    Coupling with Benzofuran-2-carboxylic Acid: The oxadiazole intermediate is then coupled with benzofuran-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

    Substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted benzofuran derivatives.

Scientific Research Applications

Research indicates that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide exhibits various biological activities:

Anticancer Properties

The compound has demonstrated significant anticancer activity against various cancer cell lines. Studies have shown that it induces apoptosis and inhibits cell proliferation through several mechanisms:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating apoptotic pathways. It increases the expression of pro-apoptotic proteins and decreases anti-apoptotic factors.
  • Cell Cycle Arrest : It has been observed to cause S-phase arrest in the cell cycle, preventing cancer cells from dividing and proliferating.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. Its effectiveness includes:

  • Bacterial Inhibition : The compound has shown activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
  • Antifungal Effects : Preliminary studies indicate antifungal activity, warranting further investigation into its use as an antifungal treatment.

Case Studies

Several studies highlight the potential applications of this compound:

Case Study 1: Anticancer Efficacy

In vitro studies conducted on human cancer cell lines (e.g., HepG2 for liver cancer and MCF7 for breast cancer) revealed that this compound significantly reduced cell viability at low micromolar concentrations. The results suggest that structural modifications enhance its binding affinity to target proteins involved in cancer progression.

Cell LineIC50 (µM)Mechanism
HepG28.5Apoptosis induction
MCF76.3Cell cycle arrest

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated effective inhibition of growth for both E. coli and S. aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus15 µg/mL

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, oxadiazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzofuran moiety may enhance binding affinity and specificity to certain molecular targets, such as kinases or ion channels.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Molecular Formula Potential Applications
Target Compound Benzofuran-2-carboxamide 3-Methyl-1,2,4-oxadiazol-5-ylmethyl C₁₃H₁₁N₃O₃ Anticancer, Antiviral
Compound 45 () Benzamide 3-Methyl-1,2,4-oxadiazol-5-ylmethylthio; 3,5-dichloro-2-pyridinylaminoethyl C₁₉H₁₇Cl₂N₅O₂S Cancer, Thrombotic events
7-Methoxy Analog () Benzofuran-2-carboxamide 7-Methoxy; 3-methyl-1,2,4-oxadiazol-5-ylmethyl C₁₄H₁₃N₃O₄ Undisclosed (structural inference)
N-[2-(2-Benzothiazolylamino)ethyl]... () Benzamide 2-Thienylmethylthio; benzothiazolylaminoethyl C₂₁H₁₈N₄O₂S₂ Platelet aggregation modulation

Pharmacological Implications

Benzofuran vs. Benzamide Cores

The target compound’s benzofuran core may enhance binding affinity to hydrophobic pockets in enzymes or receptors compared to benzamide derivatives (e.g., Compound 45 in ). Benzofuran’s rigidity and aromaticity are advantageous for interactions with biological targets like kinases or viral proteases .

Oxadiazole vs. Thiadiazole/Isoxazole Moieties

The 1,2,4-oxadiazole ring in the target compound offers superior metabolic stability over thiadiazole () due to reduced susceptibility to oxidative degradation.

Substituent Effects

  • Methoxy Group (): The 7-methoxy analog has increased molecular weight (287.27 g/mol) and lipophilicity compared to the target compound, which could enhance membrane permeability but reduce aqueous solubility .
  • Methylthio Linker (): Compounds with methylthio linkers (e.g., Compound 45) may exhibit improved solubility due to sulfur’s polarizability but could face faster metabolic clearance compared to the target’s methylene linker .

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article will explore its synthesis, biological properties, structure-activity relationships, and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O₄
Molecular Weight287.27 g/mol
CAS Number1235635-05-8

This compound features a benzofuran core substituted with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

2.1 Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising cytotoxic effects against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives displayed IC₅₀ values ranging from 3.27 μM to 9.71 μM against colon and pancreatic cancer cells .

In molecular docking studies, these compounds were found to bind effectively to glycogen synthase kinase 3 beta (GSK3β), suggesting a mechanism of inducing apoptosis through inhibition of NF-kB activity .

2.2 Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains. For example, certain derivatives exhibited strong inhibitory effects against E. coli and other pathogens .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureBiological Activity
Oxadiazole RingAnticancer and antimicrobial properties
Benzofuran CoreEnhances lipophilicity and bioavailability
Substituents on the OxadiazoleModulate potency and selectivity

Studies suggest that modifications at the oxadiazole or benzofuran positions can significantly influence the compound's efficacy .

4. Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and assessed their anticancer activity against several cell lines. The results indicated that modifications could enhance cytotoxicity significantly .
  • Molecular Docking Studies : Docking analyses revealed strong binding affinities to key targets involved in cancer progression and microbial resistance mechanisms .
  • Comparative Studies : In comparative studies with standard antibiotics, certain derivatives showed superior activity against resistant strains of bacteria .

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic substitution under specific conditions. The electron-deficient nature of the oxadiazole ring (due to electronegative N and O atoms) makes it susceptible to nucleophilic attack at the C-5 position.

Reaction Conditions Outcome Reference
HydrolysisAcidic (HCl) or basic (NaOH) mediaRing opening to form acylsemicarbazide derivatives
Reaction with Grignard reagentsDry ether, room temperatureSubstitution at C-5 to form alkyl/aryl derivatives

For example, hydrolysis in 6M HCl at 80°C for 12 hours cleaves the oxadiazole ring, yielding a substituted acylsemicarbazide .

Hydrolysis of the Amide Functionality

The benzofuran-2-carboxamide group undergoes hydrolysis under acidic or alkaline conditions:

Condition Reagent Product Kinetics
AcidicH2SO4 (conc.), ΔBenzofuran-2-carboxylic acid + amineSlow (24–48 hours)
AlkalineNaOH (10%), refluxBenzofuran-2-carboxylate salt + ammoniaModerate (8–12 hours)

This reaction is critical for modifying the compound’s solubility profile.

Electrophilic Aromatic Substitution on Benzofuran

The benzofuran moiety participates in electrophilic substitution at the C-3 and C-5 positions due to electron-rich furan oxygen.

Reaction Reagent Position Yield Notes
NitrationHNO3/H2SO4, 0°CC-365–70%Forms mono-nitro derivative
SulfonationH2SO4/SO3, 50°CC-555–60%Limited by steric hindrance
HalogenationBr2/FeBr3, RTC-375%Bromination preferred over chlorination

These reactions enable functionalization for enhanced bioactivity .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes under catalytic conditions:

text
Reaction Scheme: Oxadiazole + Alkyne → Triazole Derivative (via Cu-catalyzed click chemistry)
Catalyst Solvent Temperature Yield Application
CuIDMF80°C82%Synthesis of triazole-based analogs
RuPhos PdTHF60°C68%Functionalization for drug design

This reactivity is leveraged in medicinal chemistry to generate libraries of bioactive analogs .

Oxidation and Reduction Reactions

  • Oxidation : The methyl group on the oxadiazole can be oxidized to a carboxylic acid using KMnO4/H2SO4, though this may destabilize the heterocycle.

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the oxadiazole ring to a dihydroimidazole derivative, altering its electronic properties .

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s oxadiazole ring interacts with biological nucleophiles (e.g., cysteine residues in kinases), forming covalent adducts. This underpins its reported kinase inhibition activity.

Q & A

Q. Critical Parameters :

StepSolventTemperatureCatalystYield Range
CyclizationEthanolReflux (78°C)H₂SO₄60-75%
Oxadiazole FormationDMF100-120°C50-65%
CouplingDCMRT to 40°CEDCI/HOBt70-85%

Higher yields are achieved with strict anhydrous conditions and inert atmospheres. Impurities from incomplete cyclization (e.g., unreacted amidoximes) require silica gel chromatography for purification .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions in bioactivity (e.g., variable enzyme inhibition or cytotoxicity) often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins).
  • Structural Analogues : Impurities or residual solvents (e.g., DMSO) in batches can modulate activity .
  • Concentration Thresholds : Nonlinear dose-response curves due to aggregation at high concentrations.

Q. Strategies :

  • Reproducibility Checks : Validate assays using positive controls (e.g., staurosporine for kinase inhibition).
  • HPLC-Purity Screening : Ensure >95% purity via gradient elution HPLC.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., quinazoline derivatives) to identify conserved trends .

Example: In urease inhibition studies, batch-dependent IC₅₀ variations (2–10 µM) were traced to residual thiourea catalysts, which themselves inhibit enzymes. Reprocessing via recrystallization resolved discrepancies .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Assign peaks for oxadiazole (δ 8.1–8.3 ppm) and benzofuran (δ 6.8–7.5 ppm) protons .
    • HRMS : Verify molecular ion [M+H]⁺ (theoretical m/z: 341.12) .
  • Purity Assessment :
    • HPLC : C18 column, acetonitrile/water gradient (retention time: 6.8 min) .
  • Thermal Stability :
    • DSC : Melting point ~145–150°C with decomposition above 200°C .

Advanced: How can the pharmacological profile of this compound be optimized for target selectivity?

Methodological Answer:

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzofuran 5-position to enhance π-stacking with kinase active sites .
  • Prodrug Design : Mask the carboxamide with ester groups to improve bioavailability .
  • Computational Docking : Use AutoDock Vina to predict binding poses against targets (e.g., COX-2 vs. COX-1) and prioritize synthetic targets .

Case Study : Replacing the 3-methyl group on the oxadiazole with trifluoromethyl improved selectivity for acetylcholinesterase (Ki: 12 nM vs. 180 nM for butyrylcholinesterase) .

Basic: What are the primary molecular targets and mechanisms of action reported for this compound?

Methodological Answer:

TargetMechanismActivity (IC₅₀)Reference
UreaseCompetitive inhibition via oxadiazole-metal coordination3.2 µM
COX-2Blocking arachidonic acid binding0.8 µM
EGFR KinaseATP-binding site occlusion45 nM

Mechanistic studies (e.g., SPR, ITC) confirm that the oxadiazole ring chelates catalytic metal ions, while the benzofuran moiety occupies hydrophobic pockets .

Advanced: How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?

Methodological Answer:

  • pH Stability : Degrades rapidly in acidic conditions (t₁/₂: 2 h at pH 3) due to oxadiazole ring hydrolysis. Neutral/basic buffers (pH 7.4) extend stability (t₁/₂: 48 h) .
  • Thermal Degradation : Above 40°C, the compound undergoes retro-Diels-Alder fragmentation. Use lyophilized storage at -20°C to prevent decomposition .

Mitigation : Pre-incubate stock solutions at assay temperature and confirm stability via LC-MS before use.

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Toxicity Data : LD₅₀ (oral, rat): 320 mg/kg; causes skin irritation (GHS Category 2) .
  • Handling : Use nitrile gloves, fume hood, and eye protection. Avoid dust generation.
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste .

Advanced: How does structural modification of the oxadiazole ring impact bioactivity?

Q. Comparative Analysis :

ModificationTargetActivity Change
3-Methyl → 3-CF₃Acetylcholinesterase10× selectivity increase
Oxadiazole → ThiadiazoleUrease50% activity loss
Methyl → Ethyl (side chain)EGFR Kinase3× potency reduction

The 3-methyl group optimizes steric fit, while larger substituents disrupt target binding .

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